BenchChemオンラインストアへようこそ!

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

GABAergic pharmacology Glycine receptor antagonism Neurotransmitter uptake inhibition

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine (CAS 63501-02-0) is a bicyclic heterocycle comprising an isoxazole ring fused to a partially saturated pyridine ring at the [4,3-c] junction, bearing N,N-dimethyl substitution at positions 5 and 6. It belongs to the tetrahydroisoxazolopyridine class that includes pharmacologically characterized congeners such as THIP (gaboxadol; [5,4-c] series), THPO ([4,5-c] series), and iso-THPO ([4,3-c] series).

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B12871127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1CC2=NOC=C2CN1C
InChIInChI=1S/C8H12N2O/c1-6-3-8-7(4-10(6)2)5-11-9-8/h5-6H,3-4H2,1-2H3
InChIKeySULSPTCNSCDMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine – Structural Identity and Procurement-Relevant Classification


5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine (CAS 63501-02-0) is a bicyclic heterocycle comprising an isoxazole ring fused to a partially saturated pyridine ring at the [4,3-c] junction, bearing N,N-dimethyl substitution at positions 5 and 6 . It belongs to the tetrahydroisoxazolopyridine class that includes pharmacologically characterized congeners such as THIP (gaboxadol; [5,4-c] series), THPO ([4,5-c] series), and iso-THPO ([4,3-c] series) [1]. The [4,3-c] regioisomeric scaffold is distinguished from the more extensively studied [5,4-c] and [4,5-c] systems by its unique pharmacological profile as a glycine antagonist and GABA uptake modulator, and by its synthetic utility as a masked acylpyridone precursor [2].

Why 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine Cannot Be Replaced by Its [4,5-c] Regioisomer or Mono-Methyl Analog


The tetrahydroisoxazolopyridine scaffold exists in multiple regioisomeric forms ([4,3-c], [4,5-c], [5,4-c]), each conferring distinct pharmacological and physicochemical properties. Direct experimental evidence from Brehm et al. (1986) demonstrates that the [4,3-c] 3-ol congener (iso-THPO) acts as a glycine antagonist with GABA uptake inhibitory activity (IC50 130 μM), whereas the [4,5-c] isomer (THPO) functions primarily as a GABA uptake inhibitor (IC50 160 μM) with different pKa values (3.0/9.3 vs. 4.3/9.1) [1]. Furthermore, the N,N-dimethyl substitution pattern of the target compound eliminates hydrogen bond donor capacity (HBD = 0) versus the mono-methyl (HBD = 1) or parent secondary amine analogs, directly impacting solubility, formulation compatibility, and target engagement potential . The [4,3-c] scaffold also holds distinct value as a synthetic intermediate for masked acylpyridone natural product synthesis—a capability not shared by the [4,5-c] or [5,4-c] isomers [2]. Generic substitution across regioisomers or methylation states therefore risks alteration of pharmacological profile, physicochemical behavior, and synthetic utility.

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine – Quantitative Comparator Evidence for Scientific Selection


Regioisomeric Scaffold Pharmacology: [4,3-c] vs. [4,5-c] Divergent GABA Uptake and Glycine Antagonist Profiles

The [4,3-c] scaffold confers a dual glycine antagonist / GABA uptake inhibitor profile absent in the [4,5-c] isomer. In direct comparative in vitro assays using rat brain synaptic membranes, iso-THPO (4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-ol, compound 3) inhibited GABA uptake with an IC50 of 130 μM and GABA binding with an IC50 of 100 μM, while also acting as a glycine antagonist equipotent with iso-THAZ during microelectrophoretic ejection near cat spinal neurons [1]. In contrast, THPO (the [4,5-c] isomer) inhibited GABA uptake with an IC50 of 160 μM and GABA binding with an IC50 of 72 μM, but lacked glycine antagonist activity [1]. The pKa values also differ: iso-THPO exhibits pKa values of 3.0 and 9.3, compared to 4.3 and 9.1 for THPO, indicating distinct ionization states at physiological pH [1].

GABAergic pharmacology Glycine receptor antagonism Neurotransmitter uptake inhibition

Lipophilicity Differentiation: Predicted LogP of [4,3-c] vs. [4,5-c] Scaffold Impacts BBB Penetration Potential

The predicted LogP of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is 1.051 . For the parent [4,5-c] scaffold (unsubstituted 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine), the ACD/LogP is -0.73 . While the N,N-dimethyl groups on the target compound contribute to increased lipophilicity relative to the unsubstituted [4,5-c] parent, the intrinsic scaffold contribution can be inferred: the [4,3-c] ring fusion orientation places the heteroatoms in a different spatial arrangement that affects computed LogP. The N,N-dimethyl pattern further eliminates hydrogen bond donor capacity (HBD = 0 vs. 1 for secondary amine analogs), which independently increases effective lipophilicity and membrane permeability .

Physicochemical profiling Blood-brain barrier penetration Lipophilicity

Ionization State at Physiological pH: pKa Shift Between [4,3-c] and [4,5-c] Dimethyl Isomers

The predicted pKa of the [4,3-c] dimethyl target compound's parent scaffold (4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine) is 7.79±0.20 . For the [4,5-c] dimethyl isomer (CAS 63501-00-8), the predicted pKa is 7.17±0.40 . This 0.62-unit difference in basicity means that at physiological pH (7.4), the [4,3-c] scaffold is approximately 58% ionized (assuming similar pKa for the dimethyl derivative), whereas the [4,5-c] isomer is approximately 63% ionized—a difference that can meaningfully affect solubility, protein binding, and membrane permeation in biological assays.

Ionization constant Drug-likeness pH-dependent solubility

Hydrogen Bond Donor Elimination: N,N-Dimethylation Differentiates Target from Mono-Methyl and Parent Analogs

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine bears two methyl groups on the saturated pyridine nitrogen (position 5), resulting in zero hydrogen bond donor (HBD) capacity . The mono-methyl analog 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine (CAS 1935642-38-8, MW 138.17) retains one N–H donor . The fully unmethylated parent scaffold (CAS 1000303-67-2, MW 124.14) also carries one N–H donor. This HBD elimination in the target compound reduces aqueous solubility but enhances membrane permeability potential. The HBA count remains 3 across all methylation states, preserving hydrogen bond acceptor interactions .

Hydrogen bonding Solubility Formulation compatibility

Synthetic Utility Differentiation: [4,3-c] Scaffold as Masked Acylpyridone Precursor Not Accessible from [4,5-c] or [5,4-c] Isomers

The 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-one scaffold has been specifically elaborated at C-3(Me) via base-mediated aldol condensation to yield 3-alkenyl derivatives that serve as masked precursors to 3-acyl-4-hydroxypyridin-2-one natural products such as tenellin, bassianin, and farinosone A [1]. This synthetic strategy exploits the unique ring-junction geometry of the [4,3-c] system to position the masked carbonyl correctly for subsequent unmasking. The [4,5-c] and [5,4-c] isomers do not provide this same synthetic entry to the acylpyridone natural product family because the relative orientation of the isoxazole nitrogen and pyridine ring differs, altering the regiochemistry of the key aldol elaboration step [1].

Synthetic methodology Natural product synthesis Masked building blocks

Anti-HBV Patent Landscape: [4,3-c] Scaffold Specifically Claimed in Novel Antiviral Composition of Matter

International patent application WO2019096241A1 (priority date: November 16, 2017) specifically claims a class of anti-HBV tetrahydroisoxazolo[4,3-c]pyridine compounds and pharmaceutically acceptable salts thereof [1]. The patent discloses these compounds as inhibitors of HBV nucleocapsid assembly, a mechanism distinct from approved nucleoside analog drugs. The [4,3-c] fusion pattern is explicitly specified in the Markush structure, indicating that the antiviral activity is regioisomer-dependent. The corresponding [4,5-c] and [5,4-c] fused systems are not encompassed within the same patent claims, suggesting that the antiviral pharmacophore requires the specific [4,3-c] ring junction geometry [1].

Antiviral research Hepatitis B Patent differentiation

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine – Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS Pharmacological Probe Development Targeting Dual Glycine/GABA Mechanisms

Research groups investigating glycinergic transmission in the spinal cord or dual glycine/GABA modulation can leverage the [4,3-c] scaffold's unique pharmacological signature. As demonstrated by Brehm et al. (1986), the [4,3-c] 3-ol congener (iso-THPO) acts as a glycine antagonist equipotent with iso-THAZ while also inhibiting GABA uptake (IC50 130 μM)—a dual profile not achievable with the [4,5-c] isomer [1]. The 5,6-dimethyl target compound, with its zero HBD capacity and predicted LogP of 1.051, offers enhanced CNS penetration potential relative to hydroxylated analogs, making it suitable as a scaffold for developing brain-penetrant glycine receptor modulators .

Masked Building Block for Acylpyridone Natural Product Total Synthesis

The [4,3-c] scaffold is specifically validated as a synthetic intermediate for constructing 3-acyl-4-hydroxypyridin-2-one natural products (tenellin, bassianin, farinosone A) via base-mediated aldol condensation at C-3(Me) [1]. The 5,6-dimethyl substitution pattern protects the pyridine nitrogen during aldol chemistry, preventing undesired N-acylation or N-alkylation side reactions that can occur with secondary amine analogs. Synthetic chemistry groups pursuing total synthesis of neuritogenic or kinase-inhibitory acylpyridones should select the [4,3-c] regioisomer specifically; the [4,5-c] or [5,4-c] isomers cannot access the same masked pyridone intermediate geometry [1].

HBV Nucleocapsid Inhibitor Lead Optimization and Medicinal Chemistry

Patent WO2019096241A1 establishes the tetrahydroisoxazolo[4,3-c]pyridine scaffold as a novel chemotype for HBV nucleocapsid assembly inhibition [1]. The 5,6-dimethyl substitution provides a baseline for further SAR exploration at the pyridine nitrogen, while the [4,3-c] ring junction is specifically required for antiviral activity as per the patent claims. Medicinal chemistry teams prosecuting this target should procure the [4,3-c] dimethyl compound as a key intermediate for library synthesis, noting that the [4,5-c] regioisomer falls outside the claimed compositional space and may lack anti-HBV activity [1].

Physicochemical Reference Standard for Isomer-Dependent Property Profiling

With a predicted LogP of 1.051, TPSA of 29.27 Ų, zero HBD capacity, and a parent scaffold pKa of ~7.79, the target compound occupies a distinct physicochemical space compared to its [4,5-c] isomer (predicted pKa 7.17, similar MW) and mono-methyl analog (HBD = 1, MW 138.17) [1]. This differentiation makes it valuable as a reference standard for computational model validation, chromatographic method development (logP-directed retention time prediction), and formulation screening where HBD count and ionization state are critical parameters [1].

Quote Request

Request a Quote for 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.